N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a carboxamide group at position 3 and a methoxy group at position 4. The N3 position is further modified with a 5-(acetylamino)-2-methoxyphenyl moiety. This structural framework is common in bioactive compounds, particularly those targeting enzymes or receptors in medicinal chemistry.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-11(24)22-12-4-7-18(28-3)17(8-12)23-20(26)15-10-21-16-6-5-13(27-2)9-14(16)19(15)25/h4-10H,1-3H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
AXDKVSVUHMQBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: The initial step involves the acetylation of an amino group on a methoxyphenyl precursor using acetic anhydride under acidic conditions.
Formation of the Dihydroquinoline Core: The next step involves the cyclization of the acetylated intermediate with a suitable quinoline precursor under basic conditions to form the dihydroquinoline core.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is a privileged structure in drug discovery. Key structural variations among analogs include substitutions at the N3, C6, and C7 positions, which influence solubility, bioavailability, and target binding. Below is a comparative analysis of select analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula.
Key Observations:
- Halogen vs. Methoxy : Replacement of chloro/fluoro (as in ’s compound 7f) with methoxy in the target may reduce electronegativity but enhance solubility .
- Core Flexibility : The naphthyridine analog () demonstrates scaffold simplification, enabling broader structure-activity relationship (SAR) exploration .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydroquinoline core and multiple functional groups, notably an acetylamino group and methoxy groups. Its molecular formula is with a molecular weight of 381.4 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a valuable candidate for medicinal chemistry research.
This compound exhibits significant biological activity primarily through its anti-inflammatory properties. Research indicates that it effectively inhibits pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. The proposed mechanism involves interaction with specific molecular targets related to inflammatory pathways, suggesting potential applications in treating conditions like acute lung injury and sepsis .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- In Vitro Studies : A study demonstrated that at concentrations around 50 μM, this compound significantly inhibited the secretion of IL-6 and TNF-α in human cell lines, indicating its potential as an anti-inflammatory agent.
- In Silico Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with several targets involved in inflammatory responses and cancer progression. These studies provide insights into the binding affinities and potential efficacy of the compound against specific proteins associated with pathologies like cancer .
- Therapeutic Applications : The compound has been explored for its therapeutic potential in treating inflammatory diseases and certain cancers. Its ability to modulate cytokine production places it as a candidate for further clinical research aimed at developing novel anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
